molecular formula C10H10ClN5OS3 B11417374 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11417374
M. Wt: 347.9 g/mol
InChI Key: MDAJCSQDJCVBAB-UHFFFAOYSA-N
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Description

5-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with chloro and methylsulfanyl groups at positions 5 and 2, respectively. The carboxamide group at position 4 is linked to a 1,3,4-thiadiazole ring bearing an ethylsulfanyl moiety.

Properties

Molecular Formula

C10H10ClN5OS3

Molecular Weight

347.9 g/mol

IUPAC Name

5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C10H10ClN5OS3/c1-3-19-10-16-15-9(20-10)14-7(17)6-5(11)4-12-8(13-6)18-2/h4H,3H2,1-2H3,(H,14,15,17)

InChI Key

MDAJCSQDJCVBAB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SC

Origin of Product

United States

Preparation Methods

Formation of the Pyrimidine Carboxylic Acid Intermediate

The pyrimidine core is synthesized via cyclization of thiourea derivatives with β-keto esters. For example:

  • Condensation reaction : Ethyl acetoacetate reacts with thiourea in the presence of HCl to form 2-thiobarbituric acid.

  • Chlorination : Treatment with POCl₃ introduces chlorine at position 5, yielding 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbonyl chloride.

Reaction conditions :

  • Temperature: 80–100°C

  • Solvent: Dry dichloromethane

  • Yield: 68–72%.

Synthesis of 5-Ethylsulfanyl-1,3,4-Thiadiazol-2-Amine

The thiadiazole ring is constructed via cyclization of thiosemicarbazides:

  • Hydrazine reaction : Ethyl isothiocyanate reacts with hydrazine hydrate to form thiosemicarbazide.

  • Oxidative cyclization : Using Br₂ in acetic acid, the thiosemicarbazide cyclizes to form 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine.

Key parameters :

  • Oxidizing agent: Bromine (0.5 equiv)

  • Reaction time: 4–6 hours

  • Yield: 85–90%.

Amide Bond Formation

The final step involves coupling the pyrimidine carbonyl chloride with the thiadiazole amine:

  • Activation : 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbonyl chloride is activated using DMF as a catalyst.

  • Coupling : Reacted with 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine in THF at 0°C, followed by gradual warming to room temperature.

Optimization data :

ParameterValue
Coupling agentEDC/HOBt
SolventTetrahydrofuran (THF)
Temperature0°C → 25°C (over 2 hours)
Yield75–80%

Alternative Methodologies

One-Pot Sequential Functionalization

A streamlined approach avoids isolating intermediates:

  • In situ generation of the pyrimidine carbonyl chloride using SOCl₂.

  • Direct coupling with the thiadiazole amine without purification.

Advantages :

  • Reduced purification steps.

  • Total yield improved to 82%.

Solid-Phase Synthesis

For high-throughput applications, Wang resin-bound intermediates enable stepwise assembly:

  • Resin activation : Wang resin functionalized with hydroxymethyl groups.

  • Iterative coupling : Sequential addition of pyrimidine and thiadiazole precursors.

  • Cleavage : TFA/CH₂Cl₂ (95:5) releases the final compound.

Performance metrics :

  • Purity: >95% (HPLC).

  • Scalability: Suitable for gram-scale production.

Reaction Optimization and Challenges

Chlorination Efficiency

Chlorination at position 5 of the pyrimidine ring is critical. Excess POCl₃ (3 equiv) and catalytic DMAP improve yields to 78%.

Thiadiazole Ring Stability

The ethylsulfanyl group on the thiadiazole ring is prone to oxidation. Conducting reactions under nitrogen atmosphere minimizes disulfide formation.

Byproduct Analysis

Common byproducts include:

  • Des-chloro analog : Due to incomplete chlorination.

  • Dimerized thiadiazole : From oxidative coupling during cyclization.

Mitigation strategies :

  • Use fresh POCl₃.

  • Add antioxidants like BHT (0.1 wt%).

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Replacing HATU with EDC reduces costs by 40% without compromising yield.

Solvent Recycling

THF recovery via distillation achieves 90% reuse, lowering environmental impact.

Crystallization Protocols

Final product purity is enhanced using ethanol/water (7:3) as the recrystallization solvent.

Analytical Characterization

Critical quality control metrics include:

Spectroscopic data :

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 2.52 (s, 3H, SCH₃), 3.21 (q, 2H, SCH₂CH₃), 8.62 (s, 1H, pyrimidine-H).
LC-MS m/z 375.9 [M+H]⁺

Purity assessment :

  • HPLC: 99.2% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of compounds similar to 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide. For instance, derivatives of thiadiazole have shown promising activity against various bacterial strains, including those resistant to standard antibiotics. The compound's structure allows it to interact with microbial enzymes or cellular structures, potentially disrupting their function.

Case Study: Antibacterial Screening

A study evaluated a series of thiadiazole derivatives against mycobacterial and bacterial strains. The results indicated that certain compounds exhibited antibacterial activity comparable to established antibiotics like penicillin G and ciprofloxacin .

Anticancer Properties

The compound has also been explored for its anticancer properties. Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The incorporation of the thiadiazole ring enhances the bioactivity of these compounds.

Case Study: In vitro Anticancer Evaluation

In one study, a related compound was tested for its cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The results demonstrated significant growth inhibition and apoptosis induction in treated cells . Such findings suggest that 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide may warrant further investigation as a potential anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory activity of compounds containing thiadiazole and pyrimidine rings has been documented in several studies. These compounds may act as inhibitors of key enzymes involved in inflammatory processes.

Case Study: Molecular Docking Studies

Computational studies have suggested that similar compounds can effectively inhibit 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses. Molecular docking simulations indicated favorable binding interactions between the compound and the enzyme's active site . This suggests a potential pathway through which the compound could exert its anti-inflammatory effects.

Summary Table of Applications

Application Activity Reference
AntimicrobialEffective against bacteria
AnticancerInduces apoptosis
Anti-inflammatoryInhibits 5-lipoxygenase

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological targets such as enzymes and DNA. The thiadiazole ring is known to interfere with DNA replication, leading to the inhibition of bacterial and cancer cell growth . The sulfur atoms in the compound can form strong interactions with metal ions in enzymes, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several derivatives documented in the literature. A comparative analysis is presented below:

Compound Name Substituents (Pyrimidine/Thiadiazole) Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS/References
Target Compound 5-Cl, 2-(methylsulfanyl), N-linked to 5-(ethylsulfanyl)-1,3,4-thiadiazole C11H12ClN5OS3 369.88 Chloro, methylsulfanyl, ethylsulfanyl, carboxamide Not provided
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide 5-Cl, 2-(4-fluorobenzylsulfonyl), N-linked to 5-methyl-1,3,4-thiadiazole C15H11ClFN5O3S2 427.86 Chloro, sulfonyl, fluorobenzyl, methyl 874146-69-7
5-Chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide 5-Cl, 2-(propylsulfanyl), N-linked to 5-(2-methylpropyl)-1,3,4-thiadiazole C14H18ClN5OS2 371.90 Chloro, propylsulfanyl, branched alkyl 898617-05-5
N-[(4-Chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide Pyridine core with sulfonamide and 5-methylthiadiazole C15H12ClN5O3S3 442.92 Sulfonamide, methylthiadiazole, chloro Not provided

Key Differences and Implications

  • Substituent Effects: The target compound’s ethylsulfanyl and methylsulfanyl groups likely enhance lipophilicity compared to the sulfonyl group in , which may improve membrane permeability but reduce aqueous solubility. The branched alkyl chain in may confer steric hindrance, altering binding kinetics relative to the linear ethyl group in the target compound .
  • Biological Activity: The compound in (PubChem CID 16446482) is cataloged for research use, suggesting exploratory studies in enzymology or oncology.

Biological Activity

5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

  • Molecular Formula : C12H14ClN5O3S3
  • Molecular Weight : 299.81 g/mol
  • CAS Number : 879936-40-0
  • IUPAC Name : 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of sulfur in its structure enhances lipophilicity, facilitating cellular membrane penetration. This property is crucial for its pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites.
  • Receptor Modulation : It can interact with specific receptors to modulate their function.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving cytochrome c release and caspase activation.

Cancer Type IC50 Value (µM)
Breast Carcinoma (MCF7)22.1
Human Osteosarcoma (SaOS-2)19.0
Myelogenous Leukemia (K562)15.0

In vitro tests demonstrated that these compounds have selective toxicity towards cancer cells while sparing normal cells such as skin fibroblasts and hepatocytes .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent against various pathogens. Thiadiazole derivatives are known for their effectiveness against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Anti-inflammatory Properties

Thiadiazole derivatives have been reported to exhibit anti-inflammatory effects. For instance, compounds similar to 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide have been evaluated in models of paw edema and shown significant inhibition compared to standard anti-inflammatory drugs like indomethacin .

Additional Pharmacological Activities

Thiadiazole derivatives are also investigated for their antiviral and antifungal activities. The structural diversity allows for a wide range of interactions with biological targets, enhancing their therapeutic potential.

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of a series of thiadiazole derivatives on various cancer cell lines. The results indicated that compounds with similar structures to 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibited promising anticancer activity with IC50 values ranging from 15 µM to 22 µM against multiple cancer types .
  • Antimicrobial Screening : In a screening study, several thiadiazole derivatives were tested against common bacterial strains. The results showed significant antibacterial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL for several compounds .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step reactions:

Thiadiazole ring formation : Cyclization of thiosemicarbazide with carboxylic acid derivatives under reflux (e.g., in ethanol or DMF) .

Functionalization : Introduction of the ethylsulfanyl group via nucleophilic substitution (using ethyl mercaptan and a base like NaH) .

Pyrimidine modification : Chlorination at the 5-position using POCl₃ and subsequent carboxamide coupling via EDC/HOBt-mediated reactions .

  • Optimization : Monitor reaction progress with TLC/HPLC ; adjust solvent polarity (e.g., DCM for sulfanyl group addition) and temperature (60–80°C for cyclization) to improve yield (typically 60–75%) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Structural confirmation :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., ethylsulfanyl protons at δ 1.2–1.4 ppm) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 428.0) .
    • Purity assessment :
  • HPLC : Use a C18 column with acetonitrile/water gradient (95% purity threshold) .
  • Elemental analysis : Match calculated vs. observed C, H, N, S percentages (error < 0.3%) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition at 10 µM) .

Advanced Research Questions

Q. How do substituent variations (e.g., ethylsulfanyl vs. methylsulfonyl) impact biological activity and selectivity?

  • Methodology :

  • SAR studies : Synthesize analogs with modified sulfanyl/sulfonyl groups and compare bioactivity .
  • Computational docking : Use AutoDock Vina to predict binding affinity changes (e.g., ΔG values) to targets like DHFR .
    • Example findings :
SubstituentMIC (S. aureus)IC₅₀ (HeLa)
Ethylsulfanyl (parent)8 µg/mL12 µM
Methylsulfonyl32 µg/mL45 µM
  • Ethylsulfanyl enhances membrane permeability due to lipophilicity (logP = 2.8 vs. 1.5 for sulfonyl) .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Root-cause analysis :

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Compound stability : Test degradation in DMSO/PBS via LC-MS over 24 hrs .
    • Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled data from ≥3 independent studies .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Workflow :

ADME prediction : Use SwissADME to optimize logP (target: 2–3) and reduce CYP450 inhibition .

MD simulations : GROMACS for assessing binding stability (e.g., RMSD < 2.0 Å over 100 ns) .

  • Case study : Replacing ethylsulfanyl with cyclopropylsulfanyl improved metabolic stability (t₁/₂ increased from 2.1 to 5.3 hrs in rat liver microsomes) .

Methodological Resources

TechniqueApplication ExampleKey ParametersReferences
HPLC-PDA Purity assessmentColumn: C18, λ = 254 nm, flow: 1 mL/min
Isothermal Titration Calorimetry Binding affinity to HSAΔH = -8.2 kcal/mol, Kd = 2.3 µM
Crystallography Confirm 3D structureSpace group: P2₁, resolution: 1.8 Å

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